![molecular formula C14H10N2O5 B15077098 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol CAS No. 38463-16-0](/img/structure/B15077098.png)
2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol is an organic compound with the molecular formula C14H10N2O5. It is characterized by the presence of a phenol group and a dinitrophenyl group connected through an ethenyl linkage. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then subjected to oxidative conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol involves its interaction with various molecular targets. The compound can act as an electron acceptor, participating in redox reactions. It can also interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent.
2,4-Dinitroanisole: Used in the synthesis of dyes and pigments.
2,4-Dinitrotoluene: Employed in the production of explosives and as an intermediate in chemical synthesis.
Uniqueness
2-[(E)-2-(2,4-Dinitrophenyl)ethenyl]phenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
38463-16-0 |
|---|---|
Fórmula molecular |
C14H10N2O5 |
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenol |
InChI |
InChI=1S/C14H10N2O5/c17-14-4-2-1-3-11(14)6-5-10-7-8-12(15(18)19)9-13(10)16(20)21/h1-9,17H/b6-5+ |
Clave InChI |
LIBPVNZICNFUQK-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


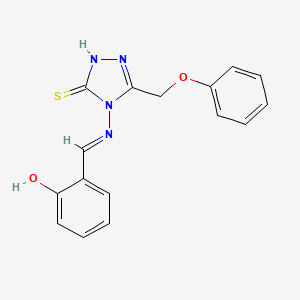

![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)
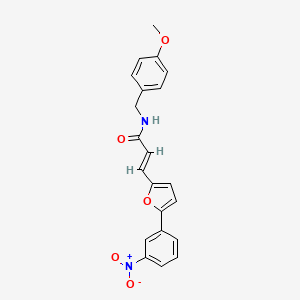
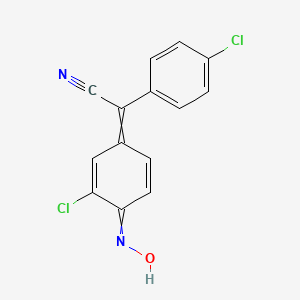
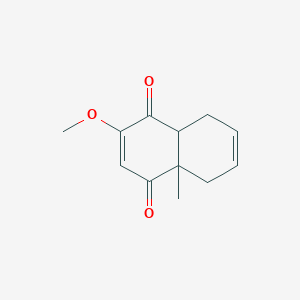
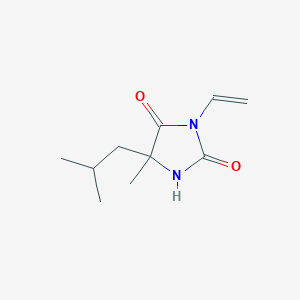
![4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B15077066.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B15077069.png)
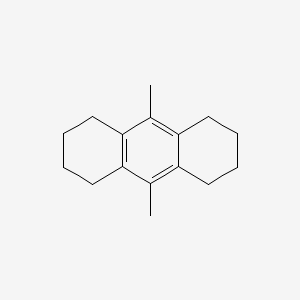
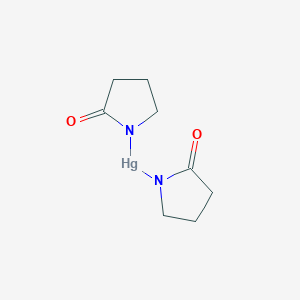
![(5E)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077091.png)
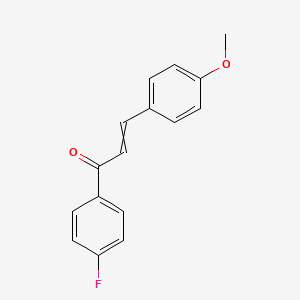
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15077099.png)
